molecular formula C11H12N2O2 B2999348 3-propyl-1H-quinazoline-2,4-dione CAS No. 20297-19-2

3-propyl-1H-quinazoline-2,4-dione

Cat. No.: B2999348
CAS No.: 20297-19-2
M. Wt: 204.229
InChI Key: CUFPYJFLBNZMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-propyl-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are found in various bioactive molecules, including commercial drugs. The structure of this compound consists of a quinazoline core with a propyl group attached at the 3-position and two keto groups at the 2 and 4 positions.

Biochemical Analysis

Biochemical Properties

3-propyl-1H-quinazoline-2,4-dione interacts with various enzymes, proteins, and other biomolecules. It has shown moderate activity against α-amylase and α-glucosidase enzymes . The compound this compound (3e) was found to be most active against α-amylase .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by inhibiting enzymes like α-amylase and α-glucosidase, which play crucial roles in carbohydrate metabolism . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-1H-quinazoline-2,4-dione can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with isocyanates. Another method includes the reaction of 2-aminobenzonitrile with carbon dioxide under basic conditions. Additionally, microwave-assisted synthesis has been reported to be an efficient method for preparing quinazoline-2,4-diones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency of the process. Microwave irradiation is also employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-propyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline-2,4-dione derivatives, which exhibit different biological activities and pharmacological properties .

Scientific Research Applications

Antimicrobial Activity

Research has identified quinazoline-2,4-dione derivatives, including 3-propyl-1H-quinazoline-2,4-dione, as potential antimicrobial agents. These compounds exhibit fluoroquinolone-like activity against bacterial gyrase and DNA topoisomerase IV, making them candidates for combating antibiotic resistance. In a study, several derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold demonstrated inhibition zones of 10–12 mm against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL .

Antiviral Properties

The antiviral potential of quinazoline derivatives has also been explored, particularly against the hepatitis C virus (HCV). A series of N-1 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones showed promising results with EC50 values less than 10 μM, indicating stronger antiviral activity compared to ribavirin . The introduction of specific substituents significantly enhanced their efficacy against HCV's non-structural protein 5B (NS5B) polymerase.

Cancer Therapeutics

Quinazoline derivatives have been investigated for their role as inhibitors of poly(ADP-ribose) polymerases (PARP), which are crucial in DNA repair mechanisms in cancer cells. Compounds such as those derived from this compound have shown IC50 values in the low micromolar range against PARP-1 and PARP-2, indicating their potential as chemotherapeutic agents . Notably, when combined with other agents like temozolomide, these compounds exhibited enhanced cytotoxic effects in tumor models.

Pesticide Development

The structural characteristics of quinazoline derivatives have led to their exploration as agrochemicals. Some derivatives demonstrate potential as pesticides due to their ability to inhibit specific biological pathways in pests. The synthesis of such compounds is often guided by structure-activity relationship (SAR) studies that optimize their efficacy while minimizing toxicity to non-target organisms .

Polymer Chemistry

Quinazoline derivatives are being studied for their incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for functionalization that can lead to novel materials with tailored properties for specific applications .

Data Summary

Application AreaCompound TypeKey FindingsReferences
Medicinal ChemistryAntimicrobial AgentsModerate activity against bacteria
Antiviral AgentsEC50 < 10 μM against HCV
Cancer TherapeuticsIC50 values < 3 μM for PARP inhibition
Agricultural SciencePesticidesPotential for pest control
Materials SciencePolymer EnhancementsImproved thermal and mechanical properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study synthesized a series of quinazoline derivatives where compound 15 showed significant inhibition against Staphylococcus aureus with an inhibition zone of 11 mm and MIC of 80 mg/mL . This highlights the potential of these compounds in developing new antibiotics.

Case Study 2: Antiviral Activity Against HCV
In a recent investigation into antiviral agents targeting HCV, several N-substituted derivatives were synthesized and tested. Compound 10d exhibited an EC50 of 13.3 μM with a therapeutic index comparable to ribavirin, showcasing its potential as a lead compound for further development .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexylquinazoline-2,4-dione
  • 3-phenylquinazoline-2,4-dione
  • 3-(pyridin-3-yl)quinazoline-2,4-dione

Uniqueness

3-propyl-1H-quinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. For instance, the propyl group at the 3-position enhances its inhibitory activity against α-amylase and α-glucosidase, making it a promising candidate for antidiabetic therapy .

Biological Activity

3-Propyl-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12N2O2C_{11}H_{12}N_2O_2 and features a quinazoline core structure. The compound's characteristics include:

  • Molecular Weight : 204.23 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Toxicity : Classified as harmful if swallowed and causes skin irritation .

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4-dione exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Key findings include:

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, mg/mL)Activity
3-propyl derivative10–15 mm (varies by strain)65–80 mg/mLModerate against Staphylococcus aureus, Escherichia coli, Candida albicans
Compound 139 mm (S. aureus)65 mg/mLComparable to ampicillin
Compound 1510–12 mm (various strains)75–80 mg/mLModerate activity against all tested strains

The most promising derivatives demonstrated broad-spectrum activity, indicating potential as new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that certain derivatives can inhibit tumor growth effectively. For instance:

  • Cytotoxicity Studies : Compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range.
    • Compound 11 exhibited an IC50 < 3.12 μM against MX-1 cells when combined with temozolomide .
  • Mechanism of Action : The anticancer activity is attributed to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer effects, quinazoline derivatives display a variety of biological activities:

  • Antioxidant Activity : Some studies have reported antioxidant properties linked to the structural features of quinazoline derivatives.
  • Anti-inflammatory Effects : Research indicates that certain derivatives can reduce inflammation and may be beneficial in treating inflammatory diseases .
  • Cardiovascular Effects : Some compounds have demonstrated antihypertensive properties in vivo, showing potential for cardiovascular applications .

Case Studies and Research Findings

Several case studies highlight the effectiveness of quinazoline derivatives:

  • Study on Antimicrobial Resistance : A recent study focused on developing fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV, showcasing their role in overcoming antibiotic resistance .
  • Combination Therapies : Investigations into combination therapies involving quinazoline derivatives with existing chemotherapeutics have shown enhanced efficacy against resistant cancer cell lines .

Properties

IUPAC Name

3-propyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFPYJFLBNZMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028374
Record name 3-Propyl-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20297-19-2
Record name 3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of propyl isocyanate (34.0 g, 0.40 mol) in xylene (100 ml) is metered, at room temperature, into a solution of ethyl anthranilate (66.1 g, 0.40 mol) in xylene (200 ml). After the addition has ended, the batch is stirred at 110° C. for 2 hours. 7.20 ml of a 30% solution of methanolic sodium methylate (0.040 ml) are metered in and the mixture is stirred at 90° C. for a further 2 hours, during which process methanol and ethanol are distilled off. 3.6 ml of 85% formic acid (0.080 mol) are subsequently added and the mixture is stirred at 90° C. for a further hour. After cooling, the product is filtered off with suction, washed with 3×25 ml of xylene, 3×25 ml of ethanol and 3×25 ml of water, and dried. 67.3 g of 3-(propyl)-2,4(1H,3H)-quinazolinedione (yield: 82.4% of theory) of melting point 190° to 191° C. (lit. 187° to 188° C.) are obtained.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
66.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methylate
Quantity
0.04 mL
Type
reactant
Reaction Step Four
Quantity
3.6 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.